N-Phenylazo-N-methyltaurine sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenylazo-N-methyltaurine sodium salt is a chemical compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in various industrial applications, including dyes and pigments. The sodium salt form enhances its solubility in water, making it useful in aqueous applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenylazo-N-methyltaurine sodium salt typically involves the diazotization of aniline followed by coupling with N-methyltaurine. The reaction conditions often include:
Diazotization: Aniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N-methyltaurine in an alkaline medium to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Phenylazo-N-methyltaurine sodium salt can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
N-Phenylazo-N-methyltaurine sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.
Biology: Employed in staining techniques for microscopy due to its vivid coloration.
Medicine: Investigated for potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the formulation of surfactants and detergents.
Mechanism of Action
The mechanism of action of N-Phenylazo-N-methyltaurine sodium salt involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, which may influence various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in staining or as a surfactant.
Comparison with Similar Compounds
Similar Compounds
N-Methyltaurine sodium salt: Similar in structure but lacks the azo group.
N-Phenylazo-N-methyltaurine: The non-sodium salt form, which has different solubility properties.
Uniqueness
N-Phenylazo-N-methyltaurine sodium salt is unique due to its combination of the azo group and the taurine derivative, which imparts both vivid coloration and high solubility in water. This makes it particularly useful in applications requiring both properties, such as in dyes and surfactants.
Properties
CAS No. |
22670-79-7 |
---|---|
Molecular Formula |
C9H12N3NaO3S |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
sodium;2-[methyl(phenyldiazenyl)amino]ethanesulfonate |
InChI |
InChI=1S/C9H13N3O3S.Na/c1-12(7-8-16(13,14)15)11-10-9-5-3-2-4-6-9;/h2-6H,7-8H2,1H3,(H,13,14,15);/q;+1/p-1 |
InChI Key |
WODVNVDQLZNANO-UHFFFAOYSA-M |
Canonical SMILES |
CN(CCS(=O)(=O)[O-])N=NC1=CC=CC=C1.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.